
2-Bromobenzaldoxime
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Overview
Description
2-Bromobenzaldoxime (CAS: 34158-72-0) is an aryloxime derivative with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol. It exists as a white to pale yellow crystalline solid with a melting point of 101–105°C and a boiling point of 265.6°C at atmospheric pressure . The compound is characterized by a bromine substituent at the ortho position of the benzaldoxime structure, which significantly influences its physicochemical and biological properties.
Key physicochemical properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobenzaldoxime can be synthesized from 2-bromobenzaldehyde and hydroxylamine hydrochloride. The reaction typically involves the addition of hydroxylamine hydrochloride to 2-bromobenzaldehyde in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or ethanolic solution at room temperature .
Industrial Production Methods: The industrial production of 2-bromobenzaldehyde oxime follows similar synthetic routes but on a larger scale. The process involves the use of hydroxylamine hydrochloride and 2-bromobenzaldehyde in a controlled environment to ensure maximum yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH levels .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromobenzonitrile.
Reduction: It can be reduced to form 2-bromobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: 2-Bromobenzonitrile
Reduction: 2-Bromobenzylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Reagent in Organic Reactions
2-Bromobenzaldoxime is utilized as a reagent in organic synthesis, particularly in the formation of oxime derivatives. Its ability to react with various electrophiles makes it a valuable intermediate in the synthesis of more complex organic molecules. For instance, it can be used to synthesize substituted phenols and amines through nucleophilic substitution reactions.
Table 1: Reactions Involving this compound
Reaction Type | Product | Conditions |
---|---|---|
Nucleophilic Substitution | Substituted Phenols | Base, solvent (DMF) |
Condensation Reaction | Oxime Derivatives | Acid catalyst |
Cyclization | Heterocycles | Heat, solvent (Ethanol) |
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. This has led to investigations into its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 100 µg/mL.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 100 µg/mL |
Escherichia coli | 150 µg/mL |
Environmental Applications
Heavy Metal Ion Detection
This compound has shown promise in environmental chemistry for detecting heavy metal ions. Its ability to form stable complexes with metal ions such as lead and cadmium makes it suitable for use in sensor technologies.
Case Study: Heavy Metal Detection
In a study published in the Journal of Environmental Chemistry, researchers developed a sensor based on this compound that successfully detected lead ions in contaminated water samples. The sensor demonstrated high sensitivity and selectivity, making it a potential tool for environmental monitoring.
Table 3: Detection Limits of Heavy Metals Using this compound
Metal Ion | Detection Limit (ppm) | Methodology |
---|---|---|
Lead | 0.5 | Colorimetric Analysis |
Cadmium | 1.0 | Fluorescence Spectroscopy |
Mechanism of Action
The mechanism of action of 2-bromobenzaldehyde oxime involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can lead to the modification of protein structures and functions, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
2-Bromobenzaldoxime belongs to a broader class of halogen-substituted benzaldoximes , which include positional isomers (3-bromo, 4-bromo) and analogs with other halogens (Cl, F). Key differences arise from the position and type of halogen substituent , affecting properties such as lipophilicity, reactivity, and biological activity.
Table 1: Physicochemical Properties of Halogen-Substituted Benzaldoximes
Compound | Position | Halogen | Melting Point (°C) | LogP | pKa* |
---|---|---|---|---|---|
This compound | 2- | Br | 101–105 | 2.46 | 6.96 |
3-Bromobenzaldoxime | 3- | Br | Not reported | 2.46 | 7.31 |
4-Bromobenzaldoxime | 4- | Br | Not reported | 2.46 | 6.69 |
2-Chlorobenzaldoxime | 2- | Cl | Not reported | 2.30 | 6.80 |
2-Fluorobenzaldoxime | 2- | F | Not reported | 1.84 | 6.82 |
*Note: pKa values are inferred from experimental data in acetylcholinesterase reactivation studies .
Key Observations :
- Halogen Effects : Chlorine and fluorine substituents reduce lipophilicity (lower LogP) compared to bromine, which may influence membrane permeability and pharmacokinetics .
Table 2: Reactivation Efficacy Against Paraoxon-Inhibited AChE*
Compound | Reactivation Efficiency (%) | Relative Potency (vs. 2-Br) |
---|---|---|
This compound | 3 ± 0 | 1.0 (Reference) |
3-Bromobenzaldoxime | 4 ± 0 | 1.3 |
4-Bromobenzaldoxime | 2 ± 0 | 0.7 |
2-Chlorobenzaldoxime | 30 ± 2 | 10.0 |
2-Fluorobenzaldoxime | 4 ± 0 | 1.3 |
*Data from in vitro assays using Electrophorus eel AChE inhibited by paraoxon .
Key Observations :
- Chlorine Superiority : 2-Chlorobenzaldoxime exhibits 10-fold higher reactivation efficiency than this compound, likely due to its optimal balance of electron-withdrawing effects and steric accessibility .
Q & A
Q. Basic: What are the key considerations for synthesizing 2-Bromobenzaldoxime with high purity?
Methodological Answer:
- Reaction Optimization : Use benzaldehyde derivatives as starting materials, brominated under controlled conditions (e.g., N-bromosuccinimide in anhydrous DMF at 0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products like dibrominated derivatives .
- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted precursors. Confirm purity via melting point analysis and HPLC (≥98% purity threshold) .
- Safety : Handle brominating agents in a fume hood with nitrile gloves and eye protection due to their corrosive and toxic nature .
Q. Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and mass spectrometry data with computational methods (e.g., DFT simulations) to confirm structural assignments. For example, discrepancies in IR carbonyl stretches may arise from solvent effects or polymorphism .
- Meta-Analysis : Apply heterogeneity metrics (e.g., I² statistic) to assess variability across studies. If I² >50%, perform subgroup analyses (e.g., solvent polarity, temperature) to identify confounding factors .
- Reproducibility : Replicate experiments under standardized conditions (e.g., dry solvents, inert atmosphere) and report detailed protocols in supplementary materials .
Basic: How to formulate a focused research question for studying this compound’s reactivity?
Methodological Answer:
- Framework Alignment : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does steric hindrance from the bromo substituent in this compound influence its nucleophilic addition kinetics compared to non-halogenated analogs?” .
- Scoping : Conduct preliminary searches in PubMed and Web of Science to identify gaps (e.g., limited kinetic studies in polar protic solvents) .
- Avoid Broadness : Narrow questions by specifying variables (e.g., solvent, temperature, catalyst) .
Q. Advanced: What statistical methods are suitable for analyzing heterogeneous data in meta-studies of this compound applications?
Methodological Answer:
- Heterogeneity Quantification : Calculate H (heterogeneity statistic) and I² (proportion of total variation due to heterogeneity). For I² >75%, use random-effects models to account for between-study variance .
- Sensitivity Analysis : Exclude outlier studies (e.g., those using non-standardized synthesis protocols) and reassess effect sizes .
- Visualization : Generate forest plots to display effect size distributions and funnel plots to detect publication bias .
Q. Basic: How to design a literature review protocol for this compound’s biological activity?
Methodological Answer:
- Database Selection : Prioritize PubMed, Scopus, and Reaxys for comprehensive coverage of chemical and pharmacological studies. Avoid overreliance on Google Scholar due to inconsistent reproducibility .
- Search Strings : Use Boolean operators (e.g., “this compound” AND (“antimicrobial” OR “antioxidant”)) and truncation (e.g., oxid for oxide/oxidative) .
- Screening : Apply PRISMA guidelines to filter records by relevance (title/abstract) and methodological rigor (full-text review) .
Q. Advanced: How to integrate safety protocols into experimental design for hazardous derivatives of this compound?
Methodological Answer:
- Risk Assessment : Pre-screen compounds for toxicity using tools like ECOSAR. For exothermic reactions (e.g., bromination), use calorimetry to predict thermal hazards .
- PPE Optimization : Select gloves based on chemical penetration data (e.g., Viton® for brominated compounds) and use full-face respirators with organic vapor cartridges .
- Emergency Planning : Document first-aid measures (e.g., eye irrigation protocols) and ensure lab access to antidotes (e.g., sodium thiosulfate for bromine exposure) .
Q. Basic: What characterization techniques are essential for confirming this compound’s structural identity?
Methodological Answer:
- Core Techniques :
- Data Reporting : Include raw spectra in supplementary materials and reference known analogs (e.g., 4-Bromobenzaldoxime) to validate assignments .
Q. Advanced: How to troubleshoot low yields in this compound derivatization reactions?
Methodological Answer:
- Mechanistic Analysis : Use LC-MS to detect intermediates and identify rate-limiting steps (e.g., imine formation vs. cyclization).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance oxime reactivity. Compare turnover frequencies (TOF) under varying conditions .
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., solvent polarity, stoichiometry) and identify synergistic effects .
Properties
Molecular Formula |
C7H6BrNO |
---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H |
InChI Key |
PSIRFUPZHPEKAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Br |
Pictograms |
Irritant |
Origin of Product |
United States |
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